Mass Spectrometry: Definitive Mass Shift Enables Baseline-Resolved Quantification vs. Unlabeled Fructose
The replacement of a single protium atom with deuterium in D-Fructose-d generates a precise mass shift of +1 Da (MW 181.16 Da vs. 180.16 Da for unlabeled D-fructose) [1]. This mass difference ensures complete spectral resolution from the endogenous, unlabeled analyte in MS1 full-scan mode, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled fructose cannot be distinguished from its biological counterpart and is therefore non-functional as an internal standard . Compared to ¹³C-labeled analogs like D-Fructose-¹³C₆, the +1 Da shift of D-Fructose-d offers a minimal perturbation that reduces the risk of isotopic interference with other naturally occurring metabolites in complex biological matrices, while still providing a unique and quantifiable MS signal [2].
| Evidence Dimension | Molecular Weight (Mass Shift for MS Detection) |
|---|---|
| Target Compound Data | 181.16 g/mol (+1 Da mass shift) |
| Comparator Or Baseline | Unlabeled D-Fructose: 180.16 g/mol (0 Da mass shift) |
| Quantified Difference | +1 Da |
| Conditions | Calculated from molecular formula (Target: C₆H₁₁DO₆; Comparator: C₆H₁₂O₆) |
Why This Matters
A unique and quantifiable mass shift is the fundamental requirement for using a compound as an internal standard in MS; without it, accurate quantification in complex biological samples is impossible.
- [1] GlpBio. D-Fructose-d (GC72030) Technical Datasheet. View Source
- [2] E. Ciccimaro and I. A. Blair. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2010, 2(2), 311-341. View Source
